N-(4-fluorophenyl)-2-[(3E)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(3E)-2-oxo-3-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15FN4O3S/c26-14-9-11-15(12-10-14)27-20(31)13-29-18-7-3-1-5-16(18)21(23(29)32)22-24(33)30-19-8-4-2-6-17(19)28-25(30)34-22/h1-12H,13H2,(H,27,31)/b22-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXJQMAMDHLEPH-QURGRASLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N4C5=CC=CC=C5N=C4S3)C(=O)N2CC(=O)NC6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)/C(=O)N2CC(=O)NC6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[(3E)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazolobenzimidazole Core: This can be achieved by cyclization reactions involving appropriate precursors.
Attachment of the Indole Ring: The indole moiety can be introduced through condensation reactions.
Introduction of the Fluorophenyl Group: This step might involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[(3E)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[(3E)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor function.
Pathways Involved: Affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Substituents | Biological Activity | Key Differences vs. Target Compound | References |
|---|---|---|---|---|---|
| N-(4-nitrophenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide | Indole-thioether | Nitrophenyl, 3-fluorobenzyl | Anticancer (enhanced solubility) | Replaces thiazolo-benzimidazole with indole-thioether; nitro group increases polarity | |
| N-(4-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide | Triazolo-pyridazine | Dual 4-fluorophenyl groups | Enzyme inhibition (kinase targets) | Pyridazine-triazole core vs. thiazolo-benzimidazole; similar fluorophenyl targeting | |
| N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl)thio)acetamide | Pyrimido-indole | Benzo[d]thiazole, 4-fluorophenyl | Anticancer (DNA intercalation) | Pyrimidine-indole fusion vs. thiazolo-benzimidazole; similar thioacetamide linker | |
| N-[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide | Thieno-thiazole | Dioxido, methoxy | Anti-inflammatory | Sulfone and methoxy groups alter pharmacokinetics; lacks indole conjugation | |
| N-(3-chlorophenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide | Pyrrolo-triazole | Chlorophenyl groups | Antimicrobial | Chlorine substituents reduce metabolic stability compared to fluorine |
Key Findings:
Role of Fluorine : The 4-fluorophenyl group in the target compound enhances target binding via hydrophobic and electrostatic interactions, outperforming nitro (polarity issues) and chloro (toxicity concerns) substituents in analogs .
Thieno-thiazole derivatives (e.g., ) exhibit reduced cellular uptake due to sulfone groups, limiting efficacy compared to the target compound’s oxo groups .
Biological Activity Trends :
- Compounds with indole or benzimidazole cores show stronger anticancer activity (IC₅₀ ~1–10 µM in leukemia models) than triazole derivatives .
- Thioacetamide linkers (common in all analogs) enhance membrane permeability but vary in metabolic stability depending on adjacent substituents .
Biological Activity
N-(4-fluorophenyl)-2-[(3E)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound has the following molecular formula: C25H15FN4O3S, with a molecular weight of 470.486 g/mol. Its structure includes a fluorophenyl group and a thiazolo-benzimidazole moiety, which are known to enhance biological activity through various mechanisms.
Pharmacological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity
Studies have shown that thiazolo[3,2-a]benzimidazoles possess significant anticancer properties. For instance:
- Mechanism : These compounds may inhibit cell proliferation by inducing apoptosis in cancer cells. The presence of the benzimidazole ring is crucial for this activity.
- Case Study : A derivative of thiazolo[3,2-a]benzimidazole demonstrated an IC50 value of 4.363 μM against HCT 116 colon cancer cells, indicating potent anticancer potential compared to standard drugs like doxorubicin .
Antimicrobial Activity
Similar compounds have been evaluated for their antimicrobial properties:
- Activity : Several thiazolo derivatives showed effective inhibition against various bacterial strains.
- Research Findings : Compounds synthesized from thiazolo[3,2-a]benzimidazoles displayed comparable bactericidal activity to streptomycin .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor:
- Target Enzymes : It may act on key metabolic enzymes such as acetylcholinesterase (AChE), which is implicated in neurodegenerative diseases.
- Inhibition Studies : Some synthesized derivatives exhibited high AChE inhibitory activity, suggesting therapeutic applications in conditions like Alzheimer's disease .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural components:
| Structural Feature | Activity Implication |
|---|---|
| Fluorophenyl Group | Enhances lipophilicity and cellular uptake |
| Thiazolo-Benzimidazole Moiety | Key for anticancer and antimicrobial properties |
| Indole Derivative | Potentially influences enzyme inhibition |
Q & A
Q. What are the key synthetic pathways and optimal reaction conditions for this compound?
The synthesis typically involves multi-step reactions, including cyclization, coupling, and functional group modifications. Critical steps include:
- Thiazolo-benzimidazole core formation : Achieved via condensation of substituted benzimidazoles with thioamides under reflux in ethanol .
- Indole-thiazolidinone coupling : Performed using Pd-catalyzed cross-coupling or nucleophilic substitution, requiring anhydrous DMF at 80–100°C .
- Acetamide linkage : Introduced via Schotten-Baumann reaction with 4-fluoroaniline in dichloromethane, monitored by TLC for completion . Optimal yields (>80%) are achieved with strict control of solvent polarity, temperature, and catalyst loading.
Q. Which analytical techniques are most effective for structural characterization?
A combination of spectroscopic and chromatographic methods is essential:
- NMR : - and -NMR confirm substituent positions and stereochemistry (e.g., indole C=O at ~170 ppm, fluorophenyl protons at 7.1–7.4 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 508.2) .
- FT-IR : Identifies key functional groups (e.g., C=O stretches at 1680–1720 cm, C-F vibrations at 1100–1200 cm) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™ kinase assays) to evaluate target modulation .
- Antimicrobial activity : Broth microdilution (MIC determination against Gram-positive/negative strains) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Advanced Research Questions
Q. How can discrepancies in reported biological activity across studies be resolved?
Contradictions often arise from variations in assay conditions or compound purity. Mitigation strategies include:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing or NCI-60 panel protocols for cytotoxicity .
- Batch validation : Re-synthesize the compound with ≥98% purity (confirmed by HPLC) and retest under controlled conditions .
- Meta-analysis : Compare structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to isolate substituent effects .
Q. What computational methods are suitable for predicting target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or GPCRs, focusing on fluorophenyl-thiazole interactions .
- MD simulations : GROMACS simulations (100 ns) assess binding stability and hydration effects .
- QSAR models : Train on datasets of thiazole derivatives to predict ADMET properties .
Q. What strategies improve pharmacokinetics without compromising activity?
- Prodrug design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
- Nanocarrier encapsulation : Use PEGylated liposomes to prolong half-life and reduce renal clearance .
- Metabolic shielding : Replace labile groups (e.g., methyl with trifluoromethyl) to block CYP450 oxidation .
Q. How to design SAR studies for this compound?
- Core modifications : Synthesize analogs with pyrazole or triazole rings instead of benzimidazole to assess ring flexibility .
- Substituent scanning : Systematically vary fluorophenyl substituents (e.g., -OCH, -NO) and measure activity shifts .
- Stereochemical analysis : Prepare E/Z isomers and compare binding affinities via SPR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
